2,4-Dibromobenzenesulfonamide
Overview
Description
2,4-Dibromobenzenesulfonamide is an organosulfur compound with the molecular formula C6H5Br2NO2S It is characterized by the presence of two bromine atoms attached to a benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromobenzenesulfonamide can be synthesized through the bromination of benzenesulfonamide. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is carefully monitored to prevent over-bromination and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,4-dibromobenzenesulfonic acid or other derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzenesulfonamides.
Reduction Reactions: Products include dibromobenzenesulfonic acids.
Oxidation Reactions: Products include sulfonic acid derivatives.
Scientific Research Applications
2,4-Dibromobenzenesulfonamide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2,4-dibromobenzenesulfonamide involves its reactivity towards nucleophiles and electrophiles. The sulfonamide group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in various chemical reactions. The bromine atoms enhance the compound’s reactivity, allowing for selective transformations under mild conditions .
Comparison with Similar Compounds
N-Fluorobenzenesulfonimide: Used for direct fluorination and amination of aromatic compounds.
Sulfonimidates: Utilized as intermediates in the synthesis of sulfoximines and sulfonimidamides.
Uniqueness: 2,4-Dibromobenzenesulfonamide is unique due to its dual bromine substitution, which imparts distinct reactivity patterns compared to other sulfonamide derivatives. This makes it particularly useful in stereoselective synthesis and as a building block for complex organic molecules .
Properties
IUPAC Name |
2,4-dibromobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFCRRXQXOUBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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